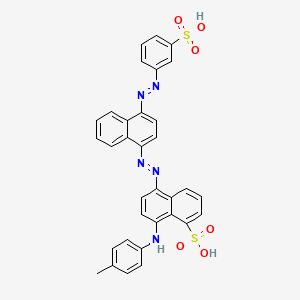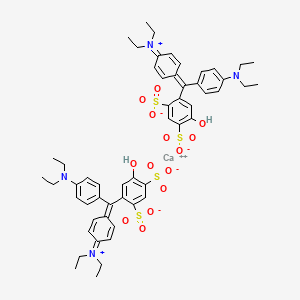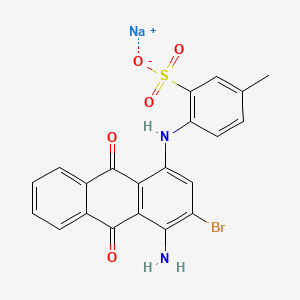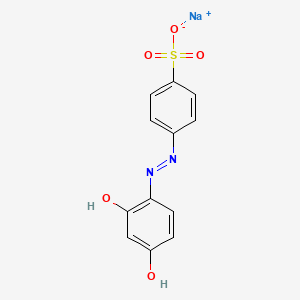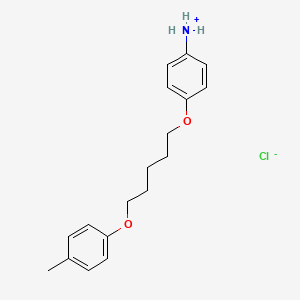
ANILINE, p-(5-(p-TOLYLOXY)PENTYLOXY)-, HYDROCHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aniline, p-(5-(p-tolyloxy)pentyloxy)-, hydrochloride is a bioactive chemical.
Scientific Research Applications
1. Synthesis and Characterization in Energetic Materials
Aniline hydrochloride derivatives are used in the synthesis of energetic materials. For instance, Xu Bing-tao et al. (2017) explored the synthesis and characterization of pentazole anion from 3,5-dimethyl-4-hydroxy aniline hydrochloride in the context of energetic materials (Xu Bing-tao et al., 2017).
2. Impact on Water Treatment Processes
Tekle-Röttering et al. (2016) investigated the reaction of anilines with ozone in water treatment, highlighting their high reactivity and the complex interaction with ozone, which is crucial for understanding the treatment of water containing aniline derivatives (Tekle-Röttering et al., 2016).
3. Role in Liquid Crystal Research
The study of thermodynamic parameters in liquid crystals also involves aniline derivatives. Latha et al. (2011) examined thermodynamic parameters using compounds like N-(p-n-pentyloxy benzylidene)-p-n-pentyl aniline, shedding light on molecular interactions in liquid crystalline phases (Latha et al., 2011).
4. Exploration in Microbial Models of Mammalian Metabolism
Research by Smith and Rosazza (1974) on microbial models for mammalian metabolism involved aniline derivatives, illustrating their potential for generating phenolic metabolites similar to mammalian systems (Smith & Rosazza, 1974).
5. Involvement in Drug Synthesis
Aniline derivatives play a role in the synthesis of drugs. Gryaznov and Letsinger (1992) demonstrated the use of aniline in the selective O-phosphitilation process, crucial for synthesizing oligonucleotide analogs with sensitive substituents (Gryaznov & Letsinger, 1992).
properties
CAS RN |
101781-61-7 |
|---|---|
Product Name |
ANILINE, p-(5-(p-TOLYLOXY)PENTYLOXY)-, HYDROCHLORIDE |
Molecular Formula |
C18H24ClNO2 |
Molecular Weight |
321.8 g/mol |
IUPAC Name |
[4-[5-(4-methylphenoxy)pentoxy]phenyl]azanium;chloride |
InChI |
InChI=1S/C18H23NO2.ClH/c1-15-5-9-17(10-6-15)20-13-3-2-4-14-21-18-11-7-16(19)8-12-18;/h5-12H,2-4,13-14,19H2,1H3;1H |
InChI Key |
GSDQTUCNFIUNJD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)[NH3+].[Cl-] |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)[NH3+].[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Aniline, p-(5-(p-tolyloxy)pentyloxy)-, hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-butoxyphenoxy)-N-(3-methoxyphenyl)-N-[2-(1-methylpiperidin-2-yl)ethyl]acetamide](/img/structure/B1665419.png)
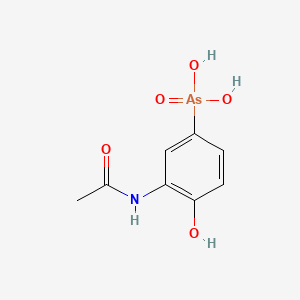
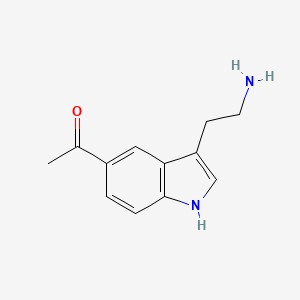
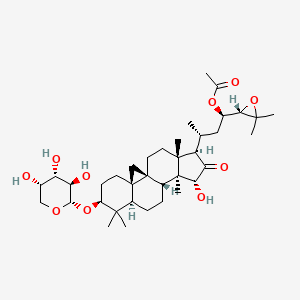
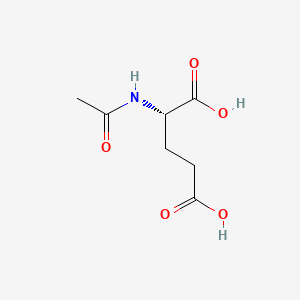
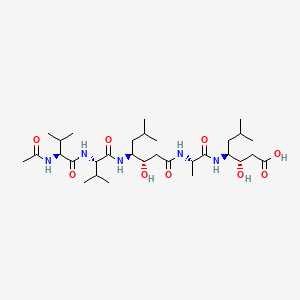

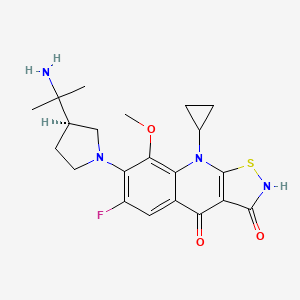
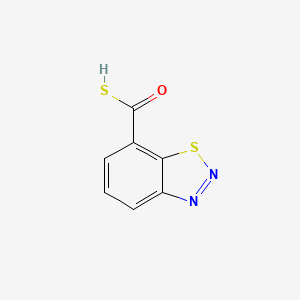
![8-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B1665436.png)
